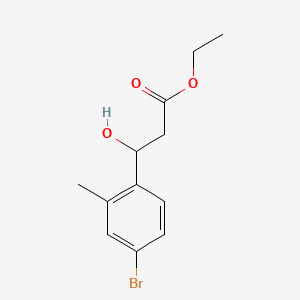
Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a hydroxypropanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a copper catalyst.
Major Products Formed
Oxidation: 3-(4-bromo-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(4-azido-2-methylphenyl)-3-hydroxypropanoate.
科学研究应用
Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism by which Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the aromatic ring and methyl group.
Ethyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group but differs in the position of the ester and hydroxy groups.
Ethyl 3-bromopropionate: Similar ester functionality but lacks the aromatic ring and additional substituents.
Uniqueness
Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a hydroxypropanoate ester on an aromatic ring
生物活性
Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C12H15BrO3
- Molecular Weight : Approximately 285.15 g/mol
- Physical Appearance : White to slightly yellowish crystals
- Stability : Stable under normal conditions but sensitive to moisture
The compound features a bromine atom and a hydroxyl group, which are crucial for its chemical reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, hybrid molecules containing similar moieties have shown promising results against various cancer cell lines.
Case Study: Antitumor Evaluation
A study conducted on related compounds demonstrated their ability to induce apoptosis in cancer cells. The methodology included:
- In Vivo Testing : Mice bearing Ehrlich Ascites Carcinoma (EAC) were treated with the test compound.
- Results : A significant decrease in tumor cell viability was observed, with histopathological examinations confirming the absence of adverse effects on liver and kidney functions.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Cell Viability (%) | 100 | 0 |
| Liver Function (ALT/AST levels) | Elevated | Normal |
| Kidney Function (Creatinine) | Elevated | Normal |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and leading to reduced proliferation of cancer cells.
- Oxidative Stress Modulation : It has been suggested that the compound enhances antioxidant capacity, thereby protecting normal cells from oxidative damage.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated phenyl compounds to highlight its unique biological profile.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(5-chloro-2-methylphenyl)-3-hydroxypropanoate | Chlorine instead of bromine | Potentially different biological activity due to chlorine's electronegativity |
| Ethyl 3-(5-bromo-4-methylphenyl)-3-hydroxypropanoate | Different substitution on phenyl ring | May exhibit different reactivity patterns |
| This compound | Bromine at a different position | Variations in steric hindrance affecting reactivity |
The presence of bromine in this compound enhances its reactivity and biological activity compared to its chloro and iodo analogs.
属性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChI 键 |
KANXWCMSDOSOJT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Br)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















